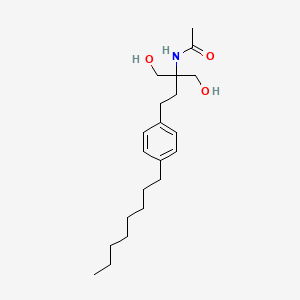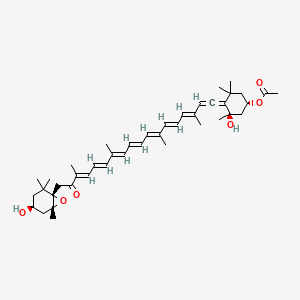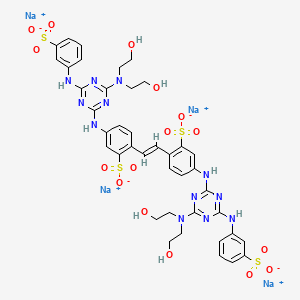
ICA 069673
Overview
Description
ICA 069673 is a chemical compound known for its role as a potassium channel activator, specifically targeting the KCNQ2 and KCNQ3 channels. It demonstrates greater selectivity for KV7.2/7.3 over KV7.3/KV7.5 channels, with EC50 values of 0.69 μM and 14.3 μM, respectively . This compound is used primarily in scientific research to study its effects on potassium channels and related physiological processes.
Mechanism of Action
Target of Action
The primary target of ICA 069673 is the KCNQ2/Q3 potassium channel . These channels are crucial for maintaining the resting membrane potential and regulating the excitability of neurons .
Mode of Action
This compound acts as an activator of the KCNQ2/Q3 potassium channel . It demonstrates greater selectivity for KV7.2/7.3 over KV7.3/KV7.5, with EC50s of 0.69 μM and 14.3 μM, respectively .
Biochemical Pathways
By activating the KCNQ2/Q3 potassium channels, this compound influences the potassium ion flow across the cell membrane . This action can lead to hyperpolarization of the resting membrane potential, reducing the excitability of neurons .
Pharmacokinetics
It is known to beorally active , suggesting that it can be absorbed through the digestive tract.
Result of Action
This compound inhibits spontaneous phasic and nerve-evoked contractions in guinea pig detrusor smooth muscle (DSM) . It also decreases the global intracellular Ca (2+) concentration in DSM cells . In addition, it has been found to be active in rodent epilepsy models .
Biochemical Analysis
Biochemical Properties
ICA 069673 plays a significant role in biochemical reactions, particularly in the regulation of potassium channels. It interacts with the KV7.2 and KV7.3 subunits of the KCNQ2/Q3 potassium channels . The nature of these interactions involves the activation of these channels, leading to a decrease in neuronal excitability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting spontaneous phasic and nerve-evoked contractions in guinea pig detrusor smooth muscle (DSM) cells . It also decreases the global intracellular Ca (2+) concentration in DSM cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by activating the KCNQ2/Q3 potassium channels . This activation leads to a decrease in neuronal excitability, which is crucial in the treatment of conditions such as epilepsy .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit spontaneous phasic and nerve-evoked contractions in DSM cells
Preparation Methods
The synthesis of ICA 069673 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of aromatic compounds.
Introduction of Functional Groups: Functional groups such as chloro, fluoro, and amide are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a high purity level.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ICA 069673 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions are common, especially for introducing or modifying functional groups such as chloro and fluoro groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ICA 069673 has several scientific research applications, including:
Comparison with Similar Compounds
ICA 069673 is compared with other potassium channel activators such as retigabine and ML213. Unlike retigabine, which targets the pore region of the channels, this compound targets the voltage-sensing domain, leading to different stoichiometry and activation mechanisms . Similar compounds include:
Retigabine: A potassium channel activator that binds within the pore region.
This compound’s unique targeting of the voltage-sensing domain makes it a valuable tool for studying the physiological and pharmacological modulation of potassium channels.
Properties
IUPAC Name |
N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSHMFXVWTQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582323-16-8 | |
| Record name | ICA-069673 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582323168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICA-069673 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCO5DC74G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














